[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid
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Overview
Description
“[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid” is a chemical compound with the molecular formula C13H19NO5S . It has an average mass of 301.359 Da and a monoisotopic mass of 301.098389 Da .
Molecular Structure Analysis
The molecular structure of “[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid” consists of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety via a methylene bridge . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available data.properties
IUPAC Name |
2-[4-(diethylsulfamoyl)-2-methylphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-14(5-2)20(17,18)11-6-7-12(10(3)8-11)19-9-13(15)16/h6-8H,4-5,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNCMJDJIUFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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